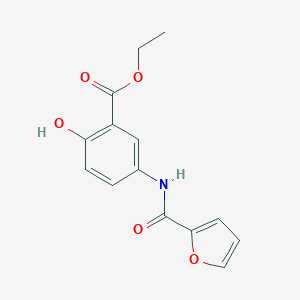![molecular formula C19H21ClN2O3 B309298 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides. It is a white to off-white powder that is soluble in organic solvents. This compound is widely used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide involves the inhibition of protein-protein interactions. Specifically, this compound binds to the leucine zipper domain of c-Myc, preventing its interaction with Max. This disrupts the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activity of c-Myc.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, pancreatic cancer, and leukemia. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide is its specificity for c-Myc/Max interactions. This makes it a valuable tool compound for the study of this protein-protein interaction. However, one limitation of this compound is its relatively low potency, which may require the use of higher concentrations in experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Additionally, further research is needed to determine the potential therapeutic applications of this compound in the treatment of cancer and other diseases that involve dysregulated c-Myc activity. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline in the presence of a reducing agent such as iron powder. The resulting 4-chloro-3-nitrobenzamide is then treated with ethyl chloroformate and triethylamine to obtain the final product.
Applications De Recherche Scientifique
4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide has various applications in scientific research. It is widely used as a tool compound for the study of protein-protein interactions, particularly in the field of cancer research. This compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the suppression of cancer cell growth.
Propriétés
Formule moléculaire |
C19H21ClN2O3 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-4-25-11-18(23)22-17-10-14(5-6-16(17)20)19(24)21-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,21,24)(H,22,23) |
Clé InChI |
CHZXGNBHSAJHMY-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl |
SMILES canonique |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B309223.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309227.png)
![Ethyl 4-chloro-3-[(methoxyacetyl)amino]benzoate](/img/structure/B309228.png)
![4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309230.png)
![Ethyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309232.png)
![3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309233.png)
![N-(4-chlorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309234.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309235.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309237.png)